![molecular formula C38H34NO8P B13383459 3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Tyr(PO3Bzl2)-OH is a derivative of tyrosine, an amino acid, where the hydroxyl group of the tyrosine is protected by a benzyl phosphate group. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(PO3Bzl2)-OH typically involves the protection of the tyrosine hydroxyl group with a benzyl phosphate group, followed by the protection of the amino group with the Fmoc group. The process generally includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected using benzyl phosphate in the presence of a suitable base.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Tyr(PO3Bzl2)-OH is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large-scale production efficiently .
化学反応の分析
Types of Reactions
Fmoc-Tyr(PO3Bzl2)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the benzyl phosphate group can be removed using hydrogenation or other suitable methods.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl phosphate removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-Tyr(PO3Bzl2)-OH is incorporated at specific positions .
科学的研究の応用
Fmoc-Tyr(PO3Bzl2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and hydrogels for various applications.
作用機序
The mechanism of action of Fmoc-Tyr(PO3Bzl2)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzyl phosphate group protects the hydroxyl group, allowing for selective deprotection and further functionalization .
類似化合物との比較
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(PO3Bzl2)-OH but with a tert-butyl group protecting the hydroxyl group.
Fmoc-Tyr(PO3H2)-OH: Similar but with a phosphate group instead of benzyl phosphate.
Uniqueness
Fmoc-Tyr(PO3Bzl2)-OH is unique due to the benzyl phosphate group, which provides additional stability and protection compared to other protecting groups. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
特性
IUPAC Name |
3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYRDUOBZALLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
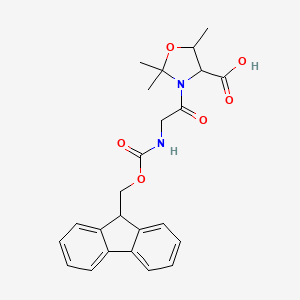

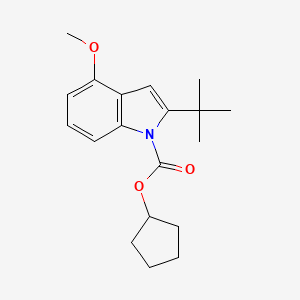
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
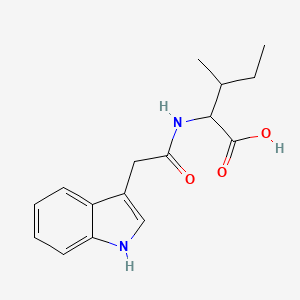
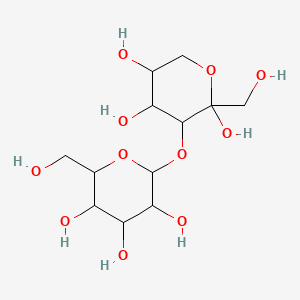
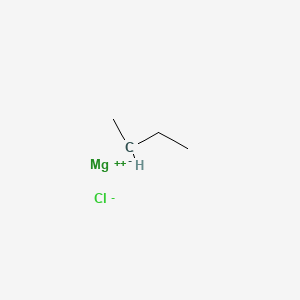

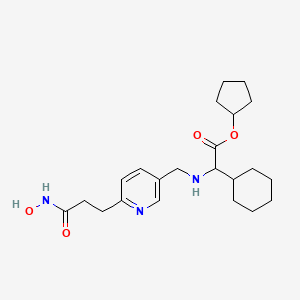
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)

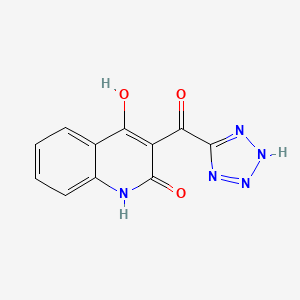
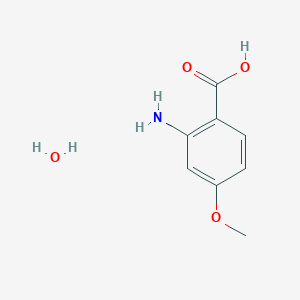
![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
